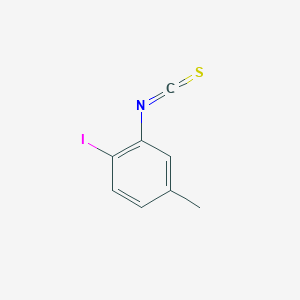

2-Iodo-5-methylphenyl Isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-5-methylphenyl isothiocyanate (CAS: Not provided in evidence) is a synthetic aromatic isothiocyanate derivative characterized by an iodine substituent at the ortho position and a methyl group at the para position relative to the isothiocyanate (-NCS) functional group. The iodine atom introduces steric bulk and electron-withdrawing effects, which may enhance stability and influence reactivity in biological or synthetic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylphenyl Isothiocyanate typically involves the reaction of 2-Iodo-5-methylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the two-step, one-pot reaction where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then treated with a desulfurating agent such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. A practical approach involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide, which allows for the preparation of various isothiocyanates under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.

Electrophilic Addition: The compound can participate in reactions where electrophiles add to the isothiocyanate group.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

Electrophilic Addition: Reagents such as halogens and acids can be used.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed:

Thioureas: Formed from nucleophilic substitution reactions.

Addition Products: Formed from electrophilic addition reactions.

Scientific Research Applications

2-Iodo-5-methylphenyl Isothiocyanate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a diagnostic marker.

Industry: Utilized in the production of agrochemicals and as a reagent in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylphenyl Isothiocyanate involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Iodo-5-methylphenyl isothiocyanate, highlighting substituent effects, molecular properties, and biological activities inferred from the evidence:

Key Insights:

Substituent Effects on Reactivity and Bioactivity Iodine vs. Chlorine: The iodine atom in this compound may confer greater steric hindrance and polarizability compared to chlorine in 5-Chloro-2-methoxyphenyl isothiocyanate. This could enhance binding affinity to biological targets, as seen in IPdR, where iodine contributes to antiviral activity by disrupting HSV-2 DNA synthesis . Methyl vs. Methoxy groups, however, may enhance hydrogen-bonding interactions, as observed in the antibacterial activity of 4-methoxyphenyl isothiocyanate .

Biological Activity Trends Antimicrobial Activity: Benzyl isothiocyanate’s efficacy as a major antimicrobial agent in essential oils (100% purity) suggests that aromatic isothiocyanates broadly exhibit such properties. The iodine and methyl substituents in this compound could synergize antimicrobial and antiviral effects, though direct evidence is lacking. Antiviral Potential: IPdR’s mechanism—inhibiting viral DNA synthesis via iodine-mediated DNA template damage—hints that the iodine in this compound might similarly interfere with pathogen replication .

Synthetic and Industrial Applications

- Halogenated isothiocyanates like 5-Chloro-2-methoxyphenyl isothiocyanate are valued for their reactivity in organic synthesis. The iodine in the target compound could further enhance electrophilicity, making it useful in cross-coupling reactions or polymer chemistry, akin to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate’s role in materials science .

Biological Activity

2-Iodo-5-methylphenyl isothiocyanate (IMPI) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. Isothiocyanates are known for their ability to induce various biological responses, including apoptosis in cancer cells and modulation of inflammatory pathways. This article reviews the biological activity of IMPI, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

IMPI has the chemical formula C8H6INS and is characterized by its isothiocyanate functional group. The presence of iodine in its structure may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H6INS |

| Molecular Weight | 227.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 130049181 |

Anticancer Properties

Research indicates that IMPI exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including:

- Activation of Caspases : IMPI triggers the caspase cascade, leading to programmed cell death. This mechanism is critical for eliminating cancer cells while sparing normal cells.

- Cell Cycle Arrest : Studies have demonstrated that IMPI can cause cell cycle arrest at the G2/M phase, inhibiting proliferation in cancer cells.

Case Study: Breast Cancer Cells

A study investigating the effects of IMPI on MCF-7 breast cancer cells revealed that treatment with IMPI resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase) cleavage.

Antimicrobial Activity

IMPI also exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes and inhibiting essential cellular functions.

- Inhibition of Biofilm Formation : Research has shown that IMPI can inhibit biofilm formation in bacteria, which is crucial for preventing chronic infections.

- Broad-Spectrum Activity : IMPI has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Modulation of Inflammatory Responses

IMPI has been studied for its potential anti-inflammatory effects. It modulates signaling pathways associated with inflammation, such as the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines.

- Reduction of Cytokine Production : In vitro studies have shown that IMPI can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

The biological activities of IMPI can be attributed to several mechanisms:

- Electrophilic Reactivity : The isothiocyanate group is highly electrophilic, allowing it to interact with nucleophilic sites on proteins, leading to modifications that affect cellular signaling pathways.

- Oxidative Stress Induction : IMPI can induce oxidative stress in cells, which contributes to its anticancer effects by promoting apoptosis.

- Gene Expression Modulation : It influences the expression of genes involved in cell cycle regulation and apoptosis, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Iodo-5-methylphenyl Isothiocyanate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or addition reactions using precursors like 2-iodo-5-methylaniline. Key steps include treating the amine with thiophosgene or carbon disulfide under controlled pH and temperature. Optimization involves varying reaction time (e.g., 1–4 hours) and temperature (20–50°C) to maximize yield, as demonstrated in analogous isothiocyanate syntheses . Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR to confirm the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹.

- ¹H/¹³C NMR to resolve aromatic protons and iodine’s electron-withdrawing effects.

- Mass spectrometry (e.g., ESI-MS) to validate molecular weight (C₈H₆INS, MW: 263.11 g/mol). Cross-reference data with computational simulations (e.g., DFT) for accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store at 0–6°C to prevent decomposition.

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Safety data for analogous isothiocyanates highlight acute toxicity risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. For example, the iodine substituent enhances electrophilicity at the isothiocyanate group, favoring reactions with amines or thiols. Molecular dynamics simulations can further model solvent effects (e.g., polar aprotic solvents like DMF) to guide experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for aryl isothiocyanates?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. To address this:

- Standardize bioassays using CLSI guidelines for minimum inhibitory concentration (MIC) tests.

- Compare structure-activity relationships (SAR): The iodine and methyl groups in this compound may alter membrane permeability vs. non-halogenated analogues. Studies on benzyl isothiocyanate analogues suggest halogenation enhances Gram-positive activity .

Q. How can researchers design experiments to study the binding kinetics of this compound with serum proteins?

- Methodological Answer : Use spectrofluorometric titration to monitor tryptophan quenching in human serum albumin (HSA). Calculate binding constants (Ka) via Stern-Volmer plots and validate with circular dichroism (CD) to detect conformational changes. Molecular docking (e.g., AutoDock Vina) can identify preferential binding sites, as shown for phenyl isothiocyanate-HSA interactions .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key challenges include:

- Purification : Column chromatography may be impractical; optimize recrystallization solvents (e.g., hexane/ethyl acetate).

- Stability : Monitor thermal decomposition via TGA/DSC and stabilize with antioxidants (e.g., BHT) if needed.

- Yield : Scale reaction stoichiometry using flow chemistry to maintain temperature control, as demonstrated for isothiocyanate derivatives .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in spectroscopic data during characterization?

- Methodological Answer :

- Reproducibility : Triplicate measurements and internal standards (e.g., TMS for NMR).

- Artifact identification : Compare with literature spectra (e.g., NIST Chemistry WebBook) to distinguish peaks from impurities .

- Statistical tools : Use PCA (principal component analysis) to cluster spectral data and identify outliers .

Q. What advanced techniques elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS to track hydrolysis products (e.g., thioureas or amines).

- Isotopic labeling (e.g., ¹³C) to map reaction intermediates.

- Accelerated stability studies (40°C/75% RH) with kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. Ethical & Compliance Considerations

Q. What ethical guidelines apply to toxicity testing of this compound in cell lines?

- Methodological Answer : Adhere to OECD 423 for acute oral toxicity and ICH M7 for mutagenicity assessment. Use in vitro models (e.g., HepG2 cells) before animal testing, and comply with institutional review boards (IRBs) for experimental approvals. Reference analogous isothiocyanate safety profiles to prioritize endpoints .

Properties

Molecular Formula |

C8H6INS |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

1-iodo-2-isothiocyanato-4-methylbenzene |

InChI |

InChI=1S/C8H6INS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |

InChI Key |

MAPVKERULQWZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)I)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.